

Spectroscopic Data for the Characterization of Vesticarpan: A Technical Guide

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Compound of Interest

Compound Name: Vesticarpan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Vesticarpan**, a pterocarpan of significant interest in phytochemical and pharmacological research. The information presented herein is curated to support researchers in the identification, verification, and further development of this natural product.

Vesticarpan, systematically named (+)-3,4-dihydroxy-9-methoxypterocarpan, is a flavonoid isolated from plant species such as *Platymiscium floribundum*. Its structural elucidation and characterization rely on a combination of modern spectroscopic techniques. This guide summarizes the key spectroscopic data and outlines the general experimental protocols employed in its analysis.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **Vesticarpan**. This information has been compiled from various scientific publications.

Table 1: ^1H NMR Spectroscopic Data for **Vesticarpan**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results
...

Table 2: ^{13}C NMR Spectroscopic Data for **Vesticarpan**

Position	Chemical Shift (δ , ppm)
Data not available in search results	Data not available in search results
...	...

Table 3: Mass Spectrometry (MS) Data for **Vesticarpan**

Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	Key Fragment Ions (m/z)
ESI	Data not available in search results	Data not available in search results

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Vesticarpan**

Spectroscopy	Wavenumber (ν , cm^{-1}) / Wavelength (λ_{max} , nm)	Functional Group Assignment
IR	Data not available in search results	Data not available in search results
UV-Vis	Data not available in search results	Data not available in search results

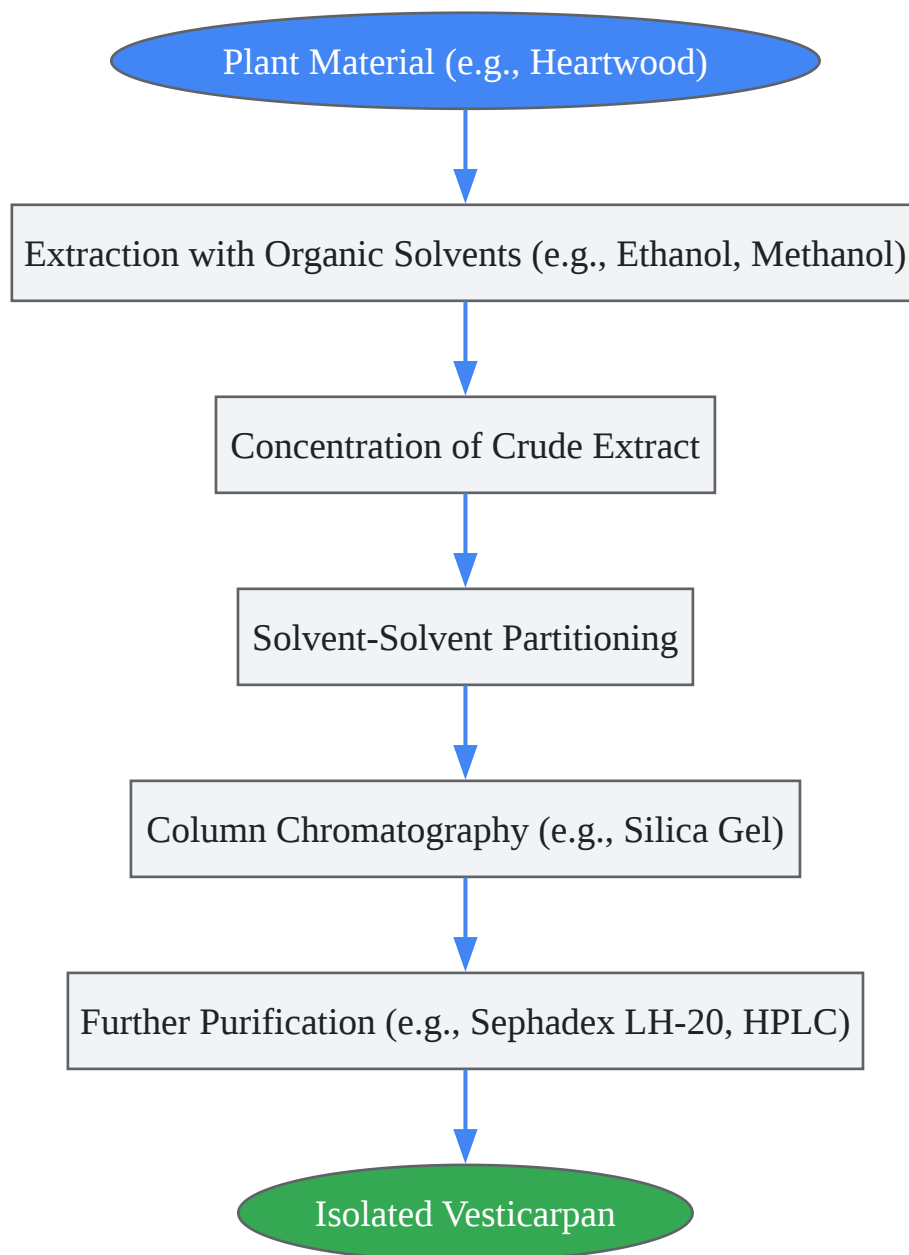
Note: The specific numerical data for the tables above were not available in the provided search results. A comprehensive literature search for publications detailing the isolation and full characterization of **Vesticarpan** is required to populate these tables.

Experimental Protocols

The characterization of **Vesticarpan** typically involves its isolation from a natural source followed by spectroscopic analysis. The general methodologies are outlined below.

Isolation of Vesticarpan

A common procedure for the isolation of **Vesticarpan** from plant material, such as the heartwood of *Platymiscium floribundum*, is as follows:



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Figure 1: General workflow for the isolation of **Vesticarpan**.

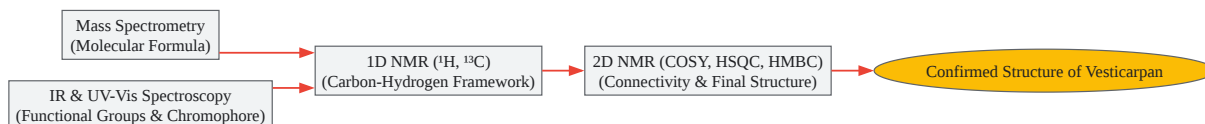
Spectroscopic Analysis

Once isolated and purified, **Vesticarpan** is subjected to a suite of spectroscopic techniques for structural confirmation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as methanol- d_4 or chloroform- d . Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass and elemental composition of the molecule. The fragmentation pattern observed in MS/MS experiments provides valuable information about the compound's structure.
- **Infrared (IR) Spectroscopy:** The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The spectrum reveals the presence of key functional groups, such as hydroxyl ($-\text{OH}$) and aromatic ($\text{C}=\text{C}$) moieties.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol. The wavelengths of maximum absorption (λ_{max}) are indicative of the electronic transitions within the chromophoric system of the pterocarpan skeleton.

Logical Relationships in Spectroscopic Characterization

The process of characterizing a natural product like **Vesticarpan** follows a logical progression where each analytical technique provides complementary information, leading to the final structural confirmation.



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Figure 2: Interplay of spectroscopic techniques for **Vesticarpan**'s structure elucidation.

This guide serves as a foundational resource for professionals engaged in the study of **Vesticarpan**. For detailed experimental parameters and specific data, it is imperative to consult the primary research articles that report the isolation and characterization of this compound.

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